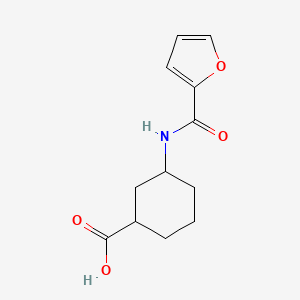![molecular formula C12H16N2O3 B7569168 2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid, also known as MPAA, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological pathways and processes. In
Mechanism of Action
The mechanism of action of 2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of glycine decarboxylase, an enzyme involved in the metabolism of glycine. This inhibition leads to an increase in the levels of glycine, which has been shown to have a variety of physiological effects, including the modulation of neurotransmitter activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth and proliferation, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential tool for investigating the underlying mechanisms of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid in lab experiments is its specificity for glycine decarboxylase, making it a valuable tool for investigating the role of this enzyme in various biological processes. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a relatively safe compound to work with in the laboratory. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the use of 2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid in scientific research. One potential direction is the investigation of its potential applications in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, this compound could be used to investigate the role of glycine decarboxylase in various biological processes, including energy metabolism and cellular signaling. Finally, the development of more efficient synthesis methods for this compound could enable its broader use in scientific research.
Synthesis Methods
The synthesis of 2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid involves several steps, including the reaction of pyridine-4-carbonyl chloride with isobutylamine to form the corresponding amide. This amide is then reacted with glycine ethyl ester to form the desired product, this compound. The overall yield of this synthesis is approximately 50%, making it a relatively efficient method for producing this compound.
Scientific Research Applications
2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid has been shown to have a variety of scientific research applications, particularly in the fields of cancer biology and neuroscience. In cancer biology, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine and glutamate, making it a potential tool for investigating the underlying mechanisms of various neurological disorders.
Properties
IUPAC Name |
2-[2-methylpropyl(pyridine-4-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(2)7-14(8-11(15)16)12(17)10-3-5-13-6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUABPIZKVCDYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)O)C(=O)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569090.png)

![N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569105.png)
![4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B7569108.png)
![3-amino-N-[2-(4-fluorophenoxy)ethyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7569114.png)


![3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)


![4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid](/img/structure/B7569179.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid](/img/structure/B7569191.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)
